molecular formula C21H19NO5 B2986938 (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid CAS No. 1221793-43-6

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Cat. No.: B2986938
CAS No.: 1221793-43-6
M. Wt: 365.385
InChI Key: YGAHCGORXONSSM-IBGZPJMESA-N
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Description

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperidine ring, a ketone group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ketone Group: The ketone group at the 4-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Fmoc Protection: The Fmoc group is introduced by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using bases such as piperidine or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Piperidine, ammonia, or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-4-oxopiperidine-2-carboxylic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    (S)-1-Cbz-4-oxopiperidine-2-carboxylic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.

Uniqueness

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is unique due to the presence of the Fmoc protecting group, which offers advantages such as ease of removal under mild conditions and compatibility with a wide range of synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAHCGORXONSSM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-43-6
Record name (S)-1-FMOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID
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